molecular formula C20H30Cl2N4O B1670298 Desmethyl cariprazine CAS No. 839712-15-1

Desmethyl cariprazine

Cat. No. B1670298
M. Wt: 413.4 g/mol
InChI Key: WMQLLTKSISGWHQ-WKILWMFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desmethyl cariprazine is an active metabolite of Cariprazine . Cariprazine is an atypical antipsychotic agent and a piperazine derivative . It is used to treat schizophrenia and acute manic or mixed episodes due to bipolar I disorder . Desmethyl cariprazine is pharmacologically active and has in vitro receptor binding profiles similar to the parent drug .


Synthesis Analysis

Cariprazine is extensively metabolized by CYP3A4 and, to a lesser extent, by CYP2D6 to form two major metabolites, desmethyl cariprazine (DCAR) and didesmethyl cariprazine (DDCAR) . The formation rate of DCAR is linked to the elimination rate of cariprazine .


Molecular Structure Analysis

The chemical formula of Desmethyl cariprazine is C20H30Cl2N4O . Its exact mass is 412.18 and its molecular weight is 413.390 .

Scientific Research Applications

Pharmacological Profile

Desmethyl cariprazine (DCAR) is a clinically significant metabolite of cariprazine, a novel atypical antipsychotic drug. DCAR is known for its pharmacological distinctiveness, particularly its partial agonist action on dopamine D2, D3 receptors, and serotonin 5-HT1A receptors, along with antagonist effects on 5-HT2A, 5-HT2B, and H1 receptors. This unique pharmacological profile differentiates DCAR from other typical and atypical antipsychotic drugs (Patel et al., 2022).

Contribution to Cariprazine's Efficacy

DCAR, along with didesmethyl-cariprazine (DDCAR), is a major human metabolite of cariprazine. Research indicates that both metabolites share a high affinity for human D3, D2L, 5-HT1A, 5-HT2A, and 5-HT2B receptors. These metabolites are crucial in contributing significantly to the clinical efficacy of cariprazine. Their pharmacological profiles demonstrate a high similarity with cariprazine, suggesting their significant role in its therapeutic effects (Kiss et al., 2019).

Pharmacokinetics and Therapeutic Potential

DCAR exhibits a unique pharmacokinetic profile with a longer half-life than its parent compound, cariprazine. This characteristic contributes to cariprazine's therapeutic potential, especially in neuropsychiatric conditions like bipolar I disorder and schizophrenia. The long half-lives of cariprazine and its metabolites, including DCAR, have been hypothesized to allow for adequate therapeutic response even with less frequent administration (Dyrmishi et al., 2022).

properties

IUPAC Name

1-[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]-3-methylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30Cl2N4O/c1-23-20(27)24-16-7-5-15(6-8-16)9-10-25-11-13-26(14-12-25)18-4-2-3-17(21)19(18)22/h2-4,15-16H,5-14H2,1H3,(H2,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQLLTKSISGWHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desmethyl cariprazine

CAS RN

839712-15-1
Record name Desmethyl cariprazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0839712151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DESMETHYL CARIPRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/286RCD7025
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Desmethyl cariprazine
Reactant of Route 2
Reactant of Route 2
Desmethyl cariprazine
Reactant of Route 3
Reactant of Route 3
Desmethyl cariprazine
Reactant of Route 4
Reactant of Route 4
Desmethyl cariprazine
Reactant of Route 5
Reactant of Route 5
Desmethyl cariprazine
Reactant of Route 6
Reactant of Route 6
Desmethyl cariprazine

Citations

For This Compound
115
Citations
A Periclou, L Phillips, P Ghahramani, M Kapás… - European Journal of …, 2021 - Springer
… This population pharmacokinetic analysis describes the concentration-time profiles of cariprazine and its two major active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-…
Number of citations: 14 link.springer.com
L Citrome - Expert opinion on drug metabolism & toxicology, 2013 - Taylor & Francis
… its active metabolites, desmethyl-cariprazine and didesmethyl-… Systemic exposure to desmethyl-cariprazine was 30 – 40% of … desmethyl-cariprazine, but not for didesmethyl-cariprazine. …
Number of citations: 146 www.tandfonline.com
T Nakamura, T Kubota, A Iwakaji, M Imada… - Drug Design …, 2016 - Taylor & Francis
… desmethyl-cariprazine, 4 weeks for didesmethyl-cariprazine, and 3 weeks for total active moieties. Cariprazine and desmethyl-cariprazine … of cariprazine, desmethyl-cariprazine, and …
Number of citations: 79 www.tandfonline.com
A Patel, A Patel, D Patel, K Patel… - CNS & Neurological …, 2023 - ingentaconnect.com
… Moreover, cariprazine also has a unique pharmacokinetic profile due to the formation of two clinically significant metabolites: desmethyl-cariprazine (DCAR) and desmethyl-cariprazine (…
Number of citations: 2 www.ingentaconnect.com
RH Campbell, M Diduch, KN Gardner… - Mental Health …, 2017 - meridian.allenpress.com
… It is both a dopamine type 2 and dopamine type 3 partial agonist with 2 equipotent metabolites, desmethyl cariprazine and didesmethyl cariprazine, of which didesmethyl cariprazine …
Number of citations: 38 meridian.allenpress.com
PL McCormack - Drugs, 2015 - Springer
… The two main active metabolites desmethyl cariprazine and … h for cariprazine, 6.5 h for desmethyl cariprazine and 18.1 h for … –2 weeks for cariprazine and desmethyl cariprazine, within 4 …
Number of citations: 34 link.springer.com
S Caccia, RW Invernizzi, A Nobili… - Therapeutics and clinical …, 2013 - Taylor & Francis
… However, in patients with schizophrenia, exposure to desmethyl-cariprazine was dose-… Steady state for desmethyl-cariprazine was achieved within 3 weeks of dosing, as for …
Number of citations: 73 www.tandfonline.com
L Citrome - Clinical Schizophrenia & Related Psychoses, 2016 - meridian.allenpress.com
… There are two active metabolites of note, desmethyl-cariprazine and didesmethyl-cariprazine; the latter’s half-life is substantially longer than that for cariprazine and systemic exposure …
Number of citations: 60 meridian.allenpress.com
B Kiss, Z Némethy, K Fazekas, D Kurkó… - Drug Design …, 2019 - Taylor & Francis
… antipsychotic, is a dopamine D 3 -preferring D 3 /D 2 receptor partial agonist and serotonin 5-HT 1A receptor partial agonist with two major active metabolites, desmethyl-cariprazine (…
Number of citations: 36 www.tandfonline.com
CU Correll, R Jain, JM Meyer, A Periclou… - Neuropsychiatric …, 2019 - Taylor & Francis
… Geometric mean values of model-predicted plasma concentrations for total active cariprazine moieties (sum of cariprazine, desmethyl-cariprazine, and didesmethyl-cariprazine) were …
Number of citations: 27 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.